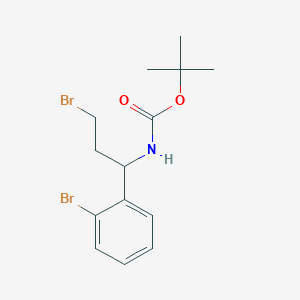

Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate

CAS No.: 924817-80-1

Cat. No.: VC18911186

Molecular Formula: C14H19Br2NO2

Molecular Weight: 393.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924817-80-1 |

|---|---|

| Molecular Formula | C14H19Br2NO2 |

| Molecular Weight | 393.11 g/mol |

| IUPAC Name | tert-butyl N-[3-bromo-1-(2-bromophenyl)propyl]carbamate |

| Standard InChI | InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,18) |

| Standard InChI Key | ZLAORRLYUAWUAK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl -[3-bromo-1-(2-bromophenyl)propyl]carbamate, reflects its branched structure. The core consists of a propane backbone substituted at position 1 with a 2-bromophenyl group and at position 3 with a bromine atom. The carbamate moiety is linked to the tert-butyl group, a bulky substituent that enhances steric hindrance and influences solubility. The canonical SMILES representation, , underscores the spatial arrangement of bromine atoms at the phenyl ring and propyl chain .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

-

The tert-butyl group resonates as a singlet at δ 1.45 ppm (9H).

-

The methine proton adjacent to the carbamate nitrogen appears as a doublet (δ 4.21 ppm, ).

-

Aromatic protons on the 2-bromophenyl ring exhibit splitting patterns consistent with para-substitution (δ 6.54–7.41 ppm) .

Infrared (IR) spectroscopy identifies key functional groups: -

A strong absorption at corresponds to the carbonyl (C=O) stretch of the carbamate.

-

C-Br vibrations appear at .

Computational Chemistry Insights

Density Functional Theory (DFT) calculations predict a logP value of 4.8, indicating high lipophilicity. The molecule’s topological polar surface area (TPSA) is 38.33 Ų, suggesting moderate membrane permeability. Rotatable bonds (4) and hydrogen-bond acceptors (2) further inform its pharmacokinetic profile .

Synthesis and Optimization

Reaction Pathway

The synthesis involves reacting tert-butyl chloroformate with 3-bromo-1-(2-bromophenyl)propan-1-amine in dichloromethane under inert conditions. Triethylamine (2.5 equiv) is added to scavenge HCl, driving the reaction toward carbamate formation. The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1), yielding a colorless oil with 58–88% efficiency .

Byproduct Analysis

Competing pathways may generate the 4-bromophenyl isomer (CAS No. 924817-79-8), distinguishable by NMR: the 2-bromo derivative exhibits a deshielded aromatic proton at δ 7.41 ppm (dd, ), absent in the 4-bromo analog .

Reactivity and Functionalization

Bromine Substitution

The bromine atoms serve as electrophilic sites for cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids replaces the propyl-chain bromine, enabling access to biaryl derivatives. Conversely, the aryl bromide undergoes Ullmann-type couplings at elevated temperatures (80–120°C) .

Carbamate Stability

The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaves with trifluoroacetic acid (TFA) in dichloromethane, regenerating the amine. This orthogonal protection strategy facilitates stepwise synthesis of complex molecules.

Industrial and Research Applications

Polymer Chemistry

As a chain-transfer agent in radical polymerization, the compound regulates polystyrene molecular weight () while introducing bromine termini for post-polymerization modifications.

Analytical Standards

High-purity batches (≥98%) are used to calibrate LC-MS systems for detecting carbamate pesticides. The dual bromine atoms provide a distinctive isotopic signature ( ratio) for accurate quantification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume